molecular formula C17H13N3O B12113589 (2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone CAS No. 87379-52-0

(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone

Cat. No.: B12113589
CAS No.: 87379-52-0
M. Wt: 275.30 g/mol
InChI Key: NLHJAKWHDWQGPV-UHFFFAOYSA-N
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Description

Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- is a compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives, including Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl-, typically involves the use of various starting materials and reagents. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde derivatives under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with other cellular targets, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methanone, (2-amino-5-nitrophenyl)phenyl-
  • Methanone, (5-amino-1-phenyl-1H-benzimidazol-4-yl)phenyl-
  • Methanone, [2,4-dimethoxy-6-[(4-methoxyphenyl)amino]-5-pyrimidinyl]phenyl-

Uniqueness

Methanone, (2-amino-4-phenyl-5-pyrimidinyl)phenyl- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

87379-52-0

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

(2-amino-4-phenylpyrimidin-5-yl)-phenylmethanone

InChI

InChI=1S/C17H13N3O/c18-17-19-11-14(16(21)13-9-5-2-6-10-13)15(20-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20)

InChI Key

NLHJAKWHDWQGPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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